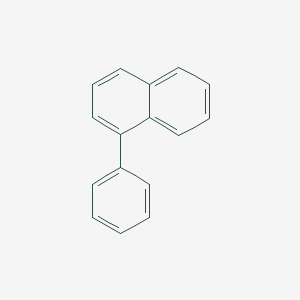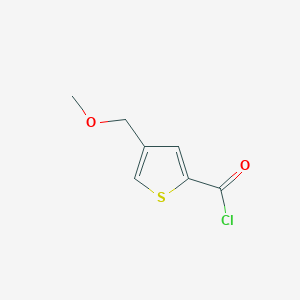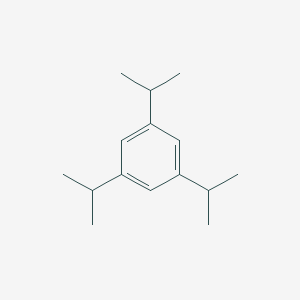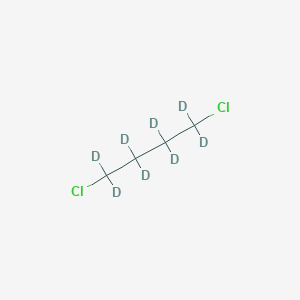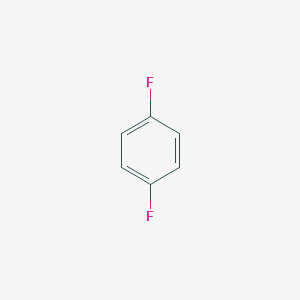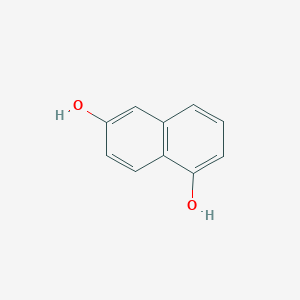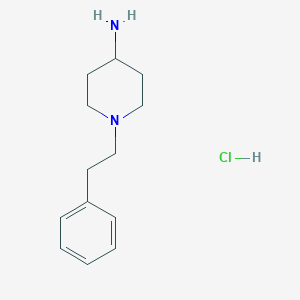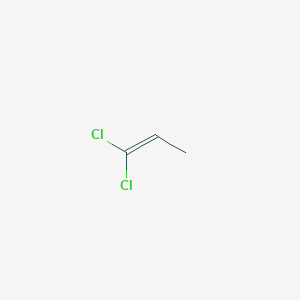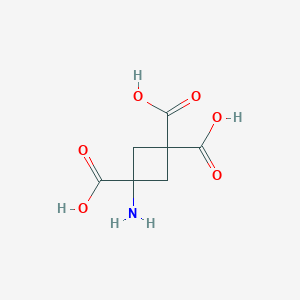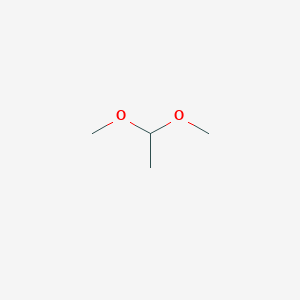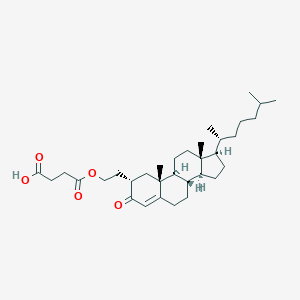
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid, also known as KO-947, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemische Und Physiologische Effekte
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have various biochemical and physiological effects. In animal studies, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been found to reduce inflammation and oxidative stress, as well as improve insulin sensitivity. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid. One area of interest is the development of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid and its potential therapeutic applications in cancer and viral infections. Finally, the development of more soluble analogs of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid may improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid involves the condensation of 3-oxocholest-4-en-2-ylamine with 5-oxoheptanoic acid. This reaction yields 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid as a white powder with a melting point of 141-143°C.
Wissenschaftliche Forschungsanwendungen
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In particular, 7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid has been shown to inhibit the replication of the hepatitis C virus and the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
134329-94-5 |
|---|---|
Produktname |
7-(3-Oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid |
Molekularformel |
C33H52O5 |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
4-[2-[(2S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-2-yl]ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H52O5/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-24-19-29(34)23(16-18-38-31(37)14-13-30(35)36)20-33(24,5)28(25)15-17-32(26,27)4/h19,21-23,25-28H,6-18,20H2,1-5H3,(H,35,36)/t22-,23-,25+,26-,27+,28+,32-,33+/m1/s1 |
InChI-Schlüssel |
SYQQWGGBOQFINV-FBWHQHKGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)CCOC(=O)CCC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)CCOC(=O)CCC(=O)O)C |
Synonyme |
7-(3-oxocholest-4-en-2-yl)-5-oxa-4-oxoheptanoic acid OOOA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



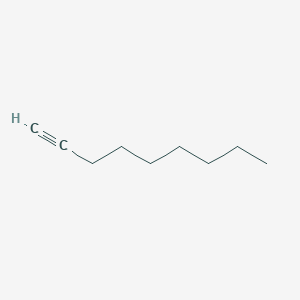
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

